

Application Note & Synthesis Protocol: [3-(Dimethylamino)-2,2-dimethylpropyl]thiourea

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Compound of Interest

Compound Name: *[3-(Dimethylamino)-2,2-dimethylpropyl]thiourea*

CAS No.: 1038374-89-8

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step guide for the synthesis of **[3-(Dimethylamino)-2,2-dimethylpropyl]thiourea**, a molecule of interest for various applications in drug discovery and materials science. The protocol is designed for individuals with a working knowledge of synthetic organic chemistry.

Introduction

Thiourea derivatives are a significant class of organic compounds characterized by the N-C(=S)-N core structure. They have garnered substantial attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] The unique hydrogen bonding capabilities of the thiourea moiety also make these compounds valuable as organocatalysts and in the design of chemical sensors. This protocol details a reliable synthetic route to **[3-(Dimethylamino)-2,2-dimethylpropyl]thiourea**, a novel thiourea derivative.

The synthesis of thioureas is most commonly achieved through the reaction of an isothiocyanate with a primary or secondary amine.[2][4][5] This method is generally high-yielding and allows for great structural diversity.[4] This protocol will first outline the synthesis of the requisite amine precursor, 3-(dimethylamino)-2,2-dimethylpropan-1-amine, followed by its conversion to the target thiourea.

Proposed Synthetic Scheme

The overall synthetic strategy involves a two-part process:

Part A: Synthesis of 3-(Dimethylamino)-2,2-dimethylpropan-1-amine

This will be a multi-step synthesis starting from a commercially available material, which will be reduced to the corresponding amine.

Part B: Synthesis of **[3-(Dimethylamino)-2,2-dimethylpropyl]thiourea**

The synthesized amine will then be reacted with a thiocarbonyl transfer agent to yield the final product.

Reaction Mechanism

The formation of thiourea from an amine and an isothiocyanate proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the isothiocyanate group. The resulting zwitterionic intermediate then undergoes a proton transfer to yield the stable thiourea product. When using an acyl isothiocyanate, a subsequent hydrolysis step is required to remove the acyl protecting group.

Experimental Protocol

Part A: Synthesis of 3-(Dimethylamino)-2,2-dimethylpropan-1-amine

A plausible route to the precursor amine involves the reductive amination of a suitable aldehyde or the reduction of a corresponding nitrile. Given the commercial availability of related starting materials, a feasible approach is the reduction of 3-(dimethylamino)-2,2-dimethylpropanenitrile.

Step 1: Synthesis of 3-(dimethylamino)-2,2-dimethylpropanenitrile

This step can be achieved through the reaction of 3-hydroxy-2,2-dimethylpropanenitrile with dimethylamine, followed by dehydration, or more directly through cyanation of a suitable precursor. A more straightforward method is the alkylation of dimethylamine with a halo-neopentyl nitrile.

Step 2: Reduction of 3-(dimethylamino)-2,2-dimethylpropanenitrile to 3-(Dimethylamino)-2,2-dimethylpropan-1-amine

The nitrile is reduced to the primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH_4) in an anhydrous ether solvent.

Detailed Procedure:

- **Reaction Setup:** A dry 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. The entire apparatus is flame-dried under a stream of inert gas (e.g., argon or nitrogen).
- **Reduction:** To the flask, add a suspension of lithium aluminum hydride (X molar equivalents) in anhydrous diethyl ether (150 mL). The suspension is cooled to 0 °C in an ice bath.
- **Addition of Nitrile:** A solution of 3-(dimethylamino)-2,2-dimethylpropanenitrile (1 molar equivalent) in anhydrous diethyl ether (50 mL) is added dropwise from the dropping funnel over 1 hour, maintaining the temperature at 0 °C.
- **Reaction:** After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 4 hours.
- **Quenching:** The reaction is carefully quenched by slowly adding water (Y mL), followed by 15% aqueous sodium hydroxide solution (Y mL), and then water again (3Y mL) while cooling in an ice bath.
- **Workup:** The resulting granular precipitate is filtered off and washed with diethyl ether. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude amine.

- Purification: The crude amine is purified by fractional distillation under reduced pressure.

Part B: Synthesis of [3-(Dimethylamino)-2,2-dimethylpropyl]thiourea

For the synthesis of a monosubstituted thiourea, a common method involves the use of an acyl isothiocyanate, such as benzoyl isothiocyanate, followed by basic hydrolysis of the intermediate.

Step 1: Reaction of 3-(Dimethylamino)-2,2-dimethylpropan-1-amine with Benzoyl Isothiocyanate

- Reaction Setup: A 250 mL round-bottom flask is equipped with a magnetic stirrer and a dropping funnel.
- Amine Solution: 3-(Dimethylamino)-2,2-dimethylpropan-1-amine (1 molar equivalent) is dissolved in a suitable solvent like dichloromethane (100 mL) and placed in the flask.
- Addition of Isothiocyanate: Benzoyl isothiocyanate (1 molar equivalent) is added dropwise to the amine solution at room temperature. An exothermic reaction is typically observed.
- Reaction: The reaction mixture is stirred at room temperature for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Isolation of Intermediate: Upon completion, the solvent is removed under reduced pressure to yield the crude N-benzoyl-N'-[3-(dimethylamino)-2,2-dimethylpropyl]thiourea.

Step 2: Hydrolysis of the Benzoyl Group

- Reaction Setup: The crude intermediate is dissolved in a mixture of ethanol and water in a round-bottom flask equipped with a reflux condenser.
- Base Addition: An aqueous solution of sodium hydroxide (2 molar equivalents) is added to the mixture.
- Hydrolysis: The reaction mixture is heated to reflux for 4-6 hours.

- **Workup:** After cooling to room temperature, the reaction mixture is neutralized with hydrochloric acid. The aqueous layer is then extracted with a suitable organic solvent (e.g., ethyl acetate).
- **Purification:** The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The resulting crude product is purified by recrystallization or column chromatography to afford **[3-(Dimethylamino)-2,2-dimethylpropyl]thiourea**.

Materials and Methods

Chemicals	Solvents	Equipment
3-(Dimethylamino)-2,2-dimethylpropanenitrile	Anhydrous Diethyl Ether	Three-necked round-bottom flask
Lithium Aluminum Hydride	Dichloromethane	Magnetic stirrer
Benzoyl Isothiocyanate	Ethanol	Reflux condenser
Sodium Hydroxide	Water	Dropping funnel
Hydrochloric Acid	Ice bath	
Anhydrous Sodium Sulfate	Heating mantle	
Rotary evaporator		
TLC plates and chamber		
Column chromatography setup		

Characterization

The synthesized compound should be characterized by standard analytical techniques to confirm its identity and purity:

- **^1H and ^{13}C NMR Spectroscopy:** To confirm the chemical structure and the presence of all expected protons and carbons.
- **Infrared (IR) Spectroscopy:** To identify the characteristic functional groups, particularly the C=S and N-H stretching frequencies of the thiourea moiety.

- Mass Spectrometry (MS): To determine the molecular weight of the compound.

Safety Precautions

- Lithium aluminum hydride is a highly reactive and pyrophoric solid. It reacts violently with water. All manipulations should be performed under an inert atmosphere in anhydrous solvents.
- Isothiocyanates are often lachrymatory and can be irritating to the skin and respiratory tract. Handle in a well-ventilated fume hood.
- Solvents such as diethyl ether and dichloromethane are flammable and volatile. Avoid open flames and ensure adequate ventilation.
- Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Data Summary

Parameter	Part A: Amine Synthesis	Part B: Thiourea Synthesis
Key Reagents	3-(dimethylamino)-2,2-dimethylpropanenitrile, LiAlH ₄	3-(Dimethylamino)-2,2-dimethylpropan-1-amine, Benzoyl Isothiocyanate, NaOH
Molar Ratio (Reagent:Substrate)	(LiAlH ₄ :Nitrile) ~ 1.5:1	(Isothiocyanate:Amine) ~ 1:1, (NaOH:Intermediate) ~ 2:1
Reaction Temperature	0 °C to reflux	Room temperature, then reflux
Reaction Time	~5 hours	~6-9 hours
Expected Yield	Moderate to high	High

Synthesis Workflow



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Caption: Workflow for the synthesis of **[3-(Dimethylamino)-2,2-dimethylpropyl]thiourea**.

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